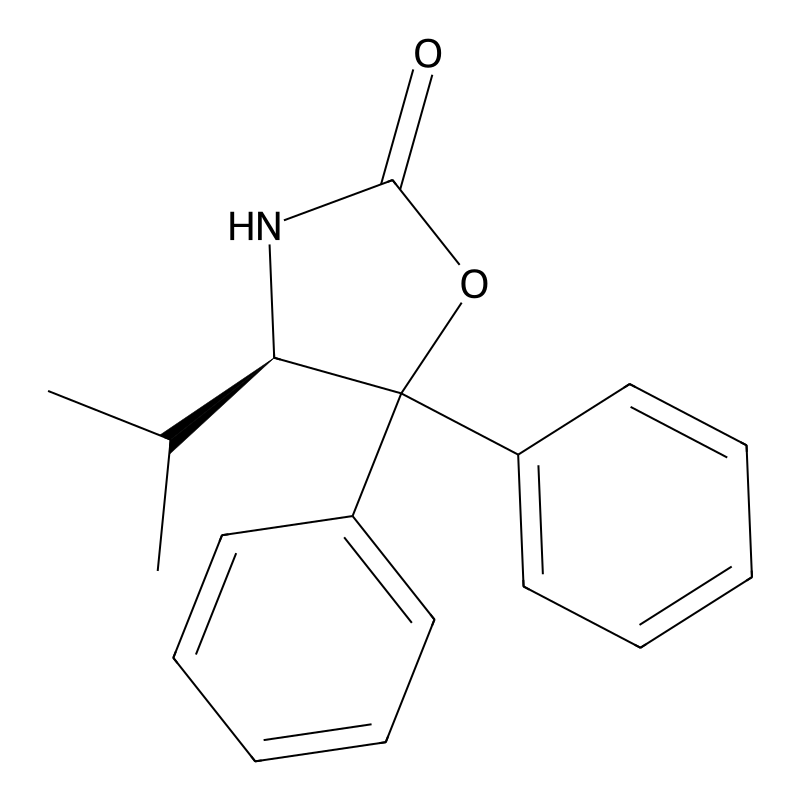

(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone

Content Navigation

Standard Evans auxiliaries often yield low-melting solids requiring chromatography, compromising scale-up. (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone solves this with a gem-diphenyl substitution that locks conformation for superior facial shielding. • >94% d.e. in Samarium-Reformatsky and vinylogous Mukaiyama aldol reactions. • Highly crystalline intermediates allow diastereomer purification by recrystallization, eliminating column chromatography. • Cost-effective alternative to tert-butyl oxazolidinones for enolate alkylations.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone (CAS: 191090-32-1) is a sterically demanding "SuperQuat" chiral auxiliary engineered for high-precision asymmetric synthesis. It structurally modifies the classic Evans oxazolidinone framework by incorporating a gem-diphenyl group at the 5-position. This specific modification restricts the conformational freedom of the adjacent C(4)-isopropyl group, effectively locking the geometry of N-acyl derivatives and maximizing facial shielding during enolate formation and subsequent electrophilic attack. For industrial and advanced laboratory procurement, this compound is selected primarily for its dual ability to drive exceptional diastereomeric excess (d.e.) in sterically challenging reactions and to produce highly crystalline adducts that drastically simplify downstream purification workflows [1].

Research Fit

Substituting (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone with the more common and less expensive (R)-4-isopropyl-2-oxazolidinone (standard Evans auxiliary) frequently leads to process failures in both stereocontrol and scalability. The standard auxiliary lacks the 5,5-diphenyl substitution, allowing greater rotational freedom of the N-acyl group, which systematically reduces diastereoselectivity in sensitive transformations such as Samarium-Reformatsky or vinylogous Mukaiyama aldol reactions [1]. Furthermore, standard Evans adducts often yield oils or low-melting solids that require solvent-intensive and time-consuming silica gel column chromatography for isolation. In contrast, the 5,5-diphenyl SuperQuat framework intentionally imparts high crystallinity to the reaction intermediates, allowing for the isolation of diastereomerically pure products via a single, scalable recrystallization step, thereby eliminating chromatography bottlenecks[1].

Substitution Risk

Changing the C-4 substituent (isopropyl to benzyl or tert-butyl) alters enolate geometry and facial selectivity. Reported stereochemical outcomes may not transfer.

5,5-Diphenyl substitution provides unique crystallinity and endocyclic cleavage suppression. Dimethyl or unsubstituted variants cannot replicate this crystallization-driven purification advantage.

The (S)-enantiomer or analogues with different C-5 diaryl groups lead to opposite or reduced diastereoselectivity and may mandate chromatographic purification instead of filtration.

Superior Reformatsky Diastereoselectivity

In asymmetric Samarium-Reformatsky reactions with aliphatic aldehydes (e.g., isobutyraldehyde and octanal), the use of the 5,5-diphenyl SuperQuat auxiliary significantly outperforms the standard 4-isopropyl-2-oxazolidinone. The steric bulk of the gem-diphenyl groups forces the C(4)-isopropyl group to project optimally, yielding a diastereomeric excess of 94–98%. Under identical conditions, the standard Evans auxiliary provides a comparatively poor 78–82% d.e., resulting in a higher burden of unwanted isomers [1].

| Evidence Dimension | Diastereomeric excess (d.e.) |

| Target Compound Data | 94–98% d.e. |

| Comparator Or Baseline | Standard 4-isopropyl-2-oxazolidinone (78–82% d.e.) |

| Quantified Difference | 16–20% absolute increase in d.e. |

| Conditions | Samarium-Reformatsky reaction of α-bromoacetyl-2-oxazolidinones with isobutyraldehyde/octanal |

Higher baseline diastereoselectivity directly increases the yield of the target enantiomer and reduces the loss of high-value active pharmaceutical ingredients (APIs) during chiral resolution.

Crystallization-Based Purification

A critical procurement advantage of the 5,5-diphenyl SuperQuat is the physical state of its adducts. While standard 4-isopropyl-2-oxazolidinone derivatives frequently require preparative TLC or column chromatography for purification, the 5,5-diphenyl derivatives exhibit exceptionally high crystallinity. A single recrystallization step is sufficient to upgrade the crude reaction mixture to a diastereomerically pure product (>99% d.e.), with the minor diastereomer becoming undetectable by spectroscopic methods [1].

| Evidence Dimension | Purification methodology and efficiency |

| Target Compound Data | >99% d.e. achieved via a single recrystallization |

| Comparator Or Baseline | Standard Evans auxiliaries (frequently require silica gel chromatography) |

| Quantified Difference | Elimination of chromatographic purification steps |

| Conditions | Isolation of β-hydroxy carboximide adducts post-reaction |

Eliminating silica gel chromatography at scale drastically reduces solvent consumption, labor hours, and solid waste disposal costs, making this auxiliary highly preferred for industrial manufacturing.

Conformational Locking and Steric Mimicry

The 5,5-diphenyl substitution in the SuperQuat framework provides a unique conformational bias that is absent in standard oxazolidinones. This structural locking forces the C(4)-isopropyl group to adopt a specific orientation that effectively mimics the steric shielding of a much bulkier tert-butyl group. Consequently, the compound delivers the superior stereocontrol typically associated with expensive tert-butyl auxiliaries, while being synthesized from more accessible isopropyl-derived precursors[1].

| Evidence Dimension | Effective steric shielding |

| Target Compound Data | Mimics C(4)-tert-butyl steric bulk |

| Comparator Or Baseline | Standard 4-isopropyl-2-oxazolidinone (standard isopropyl steric bulk) |

| Quantified Difference | Superior facial bias equivalent to a larger alkyl substituent |

| Conditions | Asymmetric enolate alkylations and aldol additions |

Buyers can achieve the elite stereocontrol of a tert-butyl auxiliary without incurring the higher procurement costs and synthetic difficulties associated with tert-leucine-derived compounds.

Chromatography-Free Chiral API Scale-Up

This compound is the ideal choice for process chemists scaling up the synthesis of chiral active pharmaceutical ingredients (APIs) where column chromatography is economically or practically prohibitive. Because the 5,5-diphenyl adducts are highly crystalline, diastereomeric purification can be achieved entirely through scalable recrystallization protocols [1].

Sterically Hindered Polyketide Synthesis

In the total synthesis of complex polyketides requiring asymmetric aldol or Reformatsky reactions, standard auxiliaries often fail to provide sufficient facial selectivity. The conformational locking of the SuperQuat auxiliary ensures >94% d.e. even with sterically demanding aliphatic aldehydes, making it a critical procurement item for complex natural product synthesis [1].

Asymmetric Enolate Alkylations

When a synthetic route requires the extreme stereocontrol typically provided by tert-butyl oxazolidinones, but budget or supply chain constraints limit their use, this compound serves as a direct, high-performance substitute. Its ability to force the isopropyl group to mimic a tert-butyl group guarantees high selectivity in enolate alkylations [2].

Application Fit Matrix

References

- [1] Fukuzawa, S., et al. (2001). Asymmetric Samarium-Reformatsky Reaction of Chiral α-Bromoacetyl-2-oxazolidinones with Aldehydes. The Journal of Organic Chemistry, 66(8), 2784-2788.

- [2] Davies, S. G., et al. (2000). Conformational control in the SuperQuat chiral auxiliary 5,5-dimethyl-4-iso-propyloxazolidin-2-one induces the iso-propyl group to mimic a tert-butyl group. Chemical Communications, (17), 1643-1644.

XLogP3

Wikipedia

Explore Compound Types

O4Si-4